molecular formula C12H13NO3 B11721395 1-(5,6-dimethoxy-1H-indol-3-yl)ethan-1-one

1-(5,6-dimethoxy-1H-indol-3-yl)ethan-1-one

Cat. No.: B11721395
M. Wt: 219.24 g/mol
InChI Key: CJUJVYGGLMZCOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5,6-dimethoxy-1H-indol-3-yl)ethan-1-one is a compound belonging to the indole family, characterized by the presence of an indole ring system with methoxy groups at positions 5 and 6. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields .

Preparation Methods

The synthesis of 1-(5,6-dimethoxy-1H-indol-3-yl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of indole derivatives with appropriate reagents under specific conditions. For instance, the Fischer indole synthesis is a well-known method that involves the reaction of phenylhydrazine with ketones under acidic conditions . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(5,6-dimethoxy-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(5,6-dimethoxy-1H-indol-3-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5,6-dimethoxy-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

1-(5,6-dimethoxy-1H-indol-3-yl)ethan-1-one can be compared with other indole derivatives, such as:

The presence of methoxy groups at positions 5 and 6 in this compound imparts unique properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

1-(5,6-dimethoxy-1H-indol-3-yl)ethanone

InChI

InChI=1S/C12H13NO3/c1-7(14)9-6-13-10-5-12(16-3)11(15-2)4-8(9)10/h4-6,13H,1-3H3

InChI Key

CJUJVYGGLMZCOI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=CC(=C(C=C21)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.